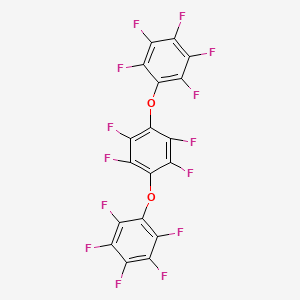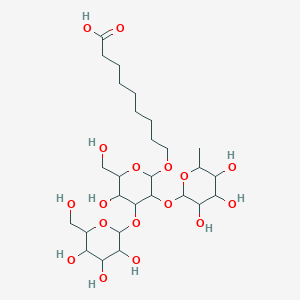
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, features a tert-butyl ester group, a hydroxyphenethyl side chain, and an azetidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base such as triethylamine (TEA).
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be done by reacting the azetidine intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base like pyridine.
Attachment of the Hydroxyphenethyl Side Chain: The hydroxyphenethyl side chain can be attached through nucleophilic substitution reactions. This involves reacting the azetidine intermediate with a hydroxyphenethyl halide (e.g., bromide or chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group (if present) can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with an amine can form an amide.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane (DCM) as solvent.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvent.
Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (DCM, THF), and bases (TEA, pyridine).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides, esters, or other substituted products.
科学研究应用
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound can be used in studies to understand the biological activity of azetidine derivatives, including their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.
作用机制
The mechanism of action of tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The hydroxyphenethyl side chain can participate in hydrogen bonding and hydrophobic interactions, while the azetidine ring can provide structural rigidity and influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyphenethyl group.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of a hydroxyphenethyl group.
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Features a bromomethyl group instead of a hydroxyphenethyl group.
Uniqueness
tert-Butyl 3-(3-hydroxyphenethyl)azetidine-1-carboxylate is unique due to the presence of the hydroxyphenethyl side chain, which can impart distinct biological and chemical properties. This side chain can enhance the compound’s solubility, binding interactions, and overall pharmacokinetic profile, making it a valuable intermediate in drug discovery and development.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-(3-hydroxyphenyl)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-13(11-17)8-7-12-5-4-6-14(18)9-12/h4-6,9,13,18H,7-8,10-11H2,1-3H3 |
InChI 键 |
GKGYYVCBAXKZEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)





![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)



![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

